molecular formula C12H35NO3Si4 B1586329 3-Aminopropyltris(trimethylsiloxy)silane CAS No. 25357-81-7

3-Aminopropyltris(trimethylsiloxy)silane

Cat. No. B1586329
CAS RN: 25357-81-7
M. Wt: 353.75 g/mol
InChI Key: KCJAIHQXOQUWTI-UHFFFAOYSA-N
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Description

3-Aminopropyltris(trimethylsiloxy)silane (3-APTMS) is a silane-based molecule that has a broad range of applications in a variety of scientific fields. It is a water-soluble, low molecular weight organosilane that contains an amine group, a siloxane backbone, and three trimethylsilyloxy side chains. 3-APTMS has been used in a variety of scientific research applications, including as an adhesive, a lubricant, a coupling agent, a surface modifier, and a dispersant.

Scientific Research Applications

Surface Functionalization for Stability

Zhu et al. (2012) investigated the preparation of hydrolytically stable amine-functionalized silica substrates using different functional silanes, including 3-Aminopropyltriethoxysilane (APTES) and 3-Aminopropyltrimethoxysilane (APTMS), among others. Their findings highlighted the importance of intramolecular catalysis by amine functionality in both silanization and hydrolysis processes, emphasizing the method's effectiveness in achieving stable amine-functionalized surfaces when performed in the vapor phase under elevated temperatures (Zhu, Lerum, & Chen, 2012).

Enhancing Mechanical Properties of Composites

Arslan and Doğan (2018) explored the impact of silane coupling agents, including (3-Aminopropyl)triethoxysilane (AP), on the mechanical properties of basalt fiber reinforced poly (butyleneterephthalate) composites. Their study demonstrated that the use of these silane coupling agents significantly improved the tensile strength and elastic modulus, attributing these enhancements to improved interfacial adhesion between the basalt fibers and the polymer matrix (Arslan & Doğan, 2018).

Application in Rare Earth Elements (REE) Recovery

Ramasamy et al. (2017) examined the use of surface-modified silica, functionalized with silanes including 3-Aminopropyl triethoxysilane (APTES) and 3-Aminopropyl trimethoxysilane (APTMS), for the recovery of rare earth elements (REE) from wastewater. Their findings highlighted the effectiveness of amino-functionalized silica gels in selectively removing REEs from solutions, noting the impact of surface modification on the adsorption efficiency and selectivity (Ramasamy, Khan, Repo, & Sillanpää, 2017).

Improving Hydrophilicity and Adsorption Capacity

Lee et al. (2001) synthesized bi-functional porous silicas with chelating ligands (mercaptopropyl and aminopropyl groups) to remove heavy metal ions from aqueous solutions. The introduction of amino groups increased the surface hydrophilicity of the adsorbents, which was beneficial for mercury ion adsorption, illustrating the role of functionalization in enhancing the material's adsorption capacity and selectivity (Lee, Kim, Lee, & Yi, 2001).

properties

IUPAC Name

3-tris(trimethylsilyloxy)silylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H35NO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAIHQXOQUWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35NO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948201
Record name 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropyltris(trimethylsiloxy)silane

CAS RN

25357-81-7
Record name 3-Aminopropyltris(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25357-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(3,3,3-trimethyl-1,1-bis((trimethylsilyl)oxy)-1-disiloxanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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